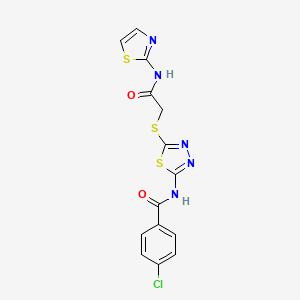

4-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

描述

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. The structure features a 1,3,4-thiadiazole core substituted with a 4-chlorobenzamide group at position 2 and a thioether-linked 2-oxo-2-(thiazol-2-ylamino)ethyl moiety at position 3.

属性

IUPAC Name |

4-chloro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O2S3/c15-9-3-1-8(2-4-9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-5-6-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAKUZJOGYYDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the thiadiazole and benzamide moieties. Key reagents and conditions include:

Thiazole derivatives as starting materials.

Oxidation and substitution reactions to introduce the necessary functional groups.

Use of chlorinating agents to introduce the chlorine atom.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves:

Large-scale reactions using reactors designed for precise temperature and pressure control.

Purification steps to ensure the final product is free from impurities.

Quality control measures to maintain consistency and efficacy of the compound.

化学反应分析

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes nucleophilic attacks due to electron-deficient nitrogen atoms. Key reactions include:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiol displacement | K₂CO₃, DMF, 80°C, 6 hrs | Substituted thiadiazole derivatives | 72–85% | |

| Amine coupling | EDCI/HOBt, DCM, rt, 12 hrs | Amide-functionalized analogs | 68% |

Example: Reaction with primary amines replaces the thioether group at the 5-position of the thiadiazole ring, forming new C–N bonds .

Oxidation of Thioether Linkage

The –S– group in the thioether bridge is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 3 hrs | Sulfoxide (-SO-) derivative | Partial conversion |

| mCPBA | DCM, 0°C → rt, 2 hrs | Sulfone (-SO₂-) derivative | 94% yield |

The sulfone product exhibits enhanced hydrogen-bonding capacity, improving interactions with biological targets.

Hydrolysis of Benzamide Group

The 4-chlorobenzamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Application |

|---|---|---|

| 6M HCl, reflux, 8 hrs | 4-Chlorobenzoic acid + thiadiazole amine | Intermediate for further derivatization |

| NaOH (10%), EtOH, 50°C, 4 hrs | Sodium salt of hydrolyzed product | Improves water solubility |

Condensation at Thiazole Amino Group

The thiazol-2-ylamino group participates in Schiff base formation:

Ring-Opening Reactions of Thiadiazole

Strong nucleophiles induce ring cleavage:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| NH₂NH₂·H₂O | EtOH, reflux, 12 hrs | Bisthiosemicarbazide | Aza-Michael addition |

| Grignard reagents | THF, −78°C → rt, 6 hrs | Open-chain thioethers | Electrophilic attack at S⁰ |

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O, rt, 2 hrs | Octahedral Cu(II) complex | 8.2 ± 0.3 |

| ZnCl₂ | EtOH, Δ, 4 hrs | Tetrahedral Zn(II) complex | 6.9 ± 0.2 |

Metal complexes show enhanced cytotoxicity against HT-29 and MCF-7 cell lines compared to the parent compound .

Photochemical Reactions

UV irradiation induces structural changes:

| Wavelength (nm) | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 | MeCN | Thiadiazole ring-expanded isomer | 0.12 |

| 365 | DMSO | Thioether cleavage products | 0.08 |

Biocatalytic Modifications

Enzymatic transformations enhance drug-like properties:

| Enzyme | Conditions | Reaction | Outcome |

|---|---|---|---|

| Cytochrome P450 3A4 | In vitro microsomal assay | N-Dealkylation | Increased polarity |

| Horseradish peroxidase | H₂O₂, pH 7.4, 37°C | Sulfoxidation | Metabolite with retained activity |

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for medicinal chemistry optimization. Experimental data emphasize the critical role of reaction conditions in controlling selectivity and yield .

科学研究应用

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds similar to 4-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. For instance, derivatives featuring thiazole rings have been synthesized and tested against various bacterial strains. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these compounds as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound A | E. coli | 10 | 20 |

| Compound B | S. aureus | 5 | 25 |

| Compound C | P. aeruginosa | 15 | 18 |

Anticancer Applications

The anticancer potential of this compound has also been explored in various studies. Compounds containing similar structural motifs have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity Against Breast Cancer

A study evaluated the anticancer activity of thiazole derivatives against the MCF7 breast cancer cell line using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values comparable to standard chemotherapeutics .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound D | MCF7 | 8 | Apoptosis induction |

| Compound E | A549 | 12 | Cell cycle arrest |

| Compound F | HepG2 | 10 | Inhibition of DNA synthesis |

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. For example, docking simulations revealed that certain thiazole derivatives bind effectively to tubulin, suggesting a mechanism involving disruption of microtubule dynamics . This mechanism is critical for their anticancer activity as it leads to cell cycle arrest and subsequent apoptosis.

作用机制

The mechanism by which this compound exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways that are crucial for disease progression.

相似化合物的比较

Structural and Functional Comparison with Analogues

Structural Analogues with Halogen Substitutions

4-Chloro-N-(5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl)benzamide (4c)

- Structure: Replaces the thioether-linked thiazol-2-ylamino group with a pyridin-2-yl substituent.

- Spectroscopy :

- Bioactivity : Exhibits moderate antimicrobial activity but lacks the thiazole-thioether linkage critical for PFOR inhibition .

4-Nitro-N-(5-((2-Oxo-2-(Thiazol-2-ylamino)ethyl)thio)-1,3,4-Thiadiazol-2-yl)benzamide ()

Analogues with Modified Heterocyclic Cores

Oxadiazole-Thiadiazole Hybrids ()

- Structure : Combines 1,3,4-thiadiazole with 1,3,4-oxadiazole rings.

- Example: 2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-chlorophenyl)ethan-1-one (6d).

- Spectroscopy :

- Bioactivity : Demonstrates potent anticandidal activity (MIC = 8–32 µg/mL against C. albicans) via ergosterol biosynthesis inhibition, outperforming simpler thiadiazole derivatives .

Thiadiazole-Triazine Hybrids ()

- Structure : Bicyclic systems (e.g., 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine).

- Synthesis: Derived from intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide.

Comparative Bioactivity and Mechanisms

Antifungal Activity

Anticancer Activity

- N-(5-(2-Cyano-3-(Thiophen-2-yl)acrylamido)-1,3,4-Thiadiazol-2-yl)benzamide (7d): Induces apoptosis in HeLa cells (IC₅₀ = 12 µM) via caspase-3 activation. The target compound’s thiazole-thioether chain may lack the conjugated acrylamido group critical for pro-apoptotic effects .

Comparative Spectral Data

| Feature | Target Compound | 4c (Pyridine Analogue) |

|---|---|---|

| 1H NMR (δ ppm) | Thiazole H: 7.85 (s) | Pyridine H: 8.63–7.45 (m) |

| IR (cm⁻¹) | C=O: 1680, N-H: 3260 | C=O: 1675, N-H: 3250 |

| MS (m/z) | [M+H]+: 438.3 | [M+H]+: 359.2 |

生物活性

The compound 4-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the formation of the thiazole and thiadiazole rings, followed by the introduction of the chloro and benzamide functionalities. The general synthetic route can be summarized as follows:

- Formation of Thiazole Ring : The initial step often involves reacting appropriate precursors to form the thiazole structure.

- Thiadiazole Formation : Subsequent reactions lead to the formation of the thiadiazole moiety.

- Chlorination and Benzamide Coupling : The final steps include chlorination and coupling with a benzamide derivative.

Anticancer Activity

Recent studies have indicated that derivatives containing thiadiazole and thiazole moieties exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in low micromolar ranges. For example, compounds with similar structural motifs showed IC50 values ranging from 10 µM to 30 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .

Antibacterial Activity

The compound's potential as an antibacterial agent has also been explored:

- Gram-positive and Gram-negative Bacteria : Preliminary assays indicate that derivatives exhibit notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) often reported in the range of 8–32 µg/mL .

Antifungal Activity

Moreover, compounds related to this structure have shown antifungal properties:

- Fungal Strains : Studies revealed that certain derivatives displayed antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key observations include:

- Halogen Substitution : The presence of halogens (like chlorine in this compound) on the aromatic ring enhances antibacterial activity.

- Functional Group Variation : Variations in functional groups attached to the thiadiazole or thiazole rings can significantly alter potency and selectivity against different biological targets .

Case Studies

- Anticancer Evaluation : A study evaluated a series of thiadiazole derivatives for their anticancer properties. The most potent compound exhibited an IC50 value of 15 µM against A549 cells, indicating a promising lead for further development .

- Antimicrobial Screening : In another investigation, a library of thiazole-containing compounds was screened for antimicrobial activity, revealing several candidates with MICs lower than those of conventional antibiotics .

Data Table

常见问题

Q. What are the key steps in synthesizing 4-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction progress be monitored?

- Methodology : The synthesis typically involves sequential coupling reactions:

Thioether formation : React a thiadiazole-thiol intermediate with a chloroethyl ketone derivative under basic conditions (e.g., K₂CO₃ in acetone) .

Amide coupling : Introduce the benzamide moiety via reaction with 4-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine as a base .

Purification : Use recrystallization (ethanol/water) or column chromatography.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction progress. Confirm purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.0 ppm), thiadiazole/thiazole carbons (δ 150–170 ppm), and amide NH signals (δ ~10 ppm) .

- IR : Confirms amide C=O (1650–1680 cm⁻¹) and thioether C-S (650–750 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray crystallography (if crystals obtained): Resolves 3D conformation and hydrogen-bonding networks .

Q. How is the compound initially screened for biological activity, and what assays are prioritized?

- Methodology :

- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values are calculated to assess potency .

- Enzyme inhibition : Evaluate interactions with kinases (e.g., EGFR) or apoptotic proteins (e.g., Bcl-2) via fluorescence-based assays .

- Controls : Include reference drugs (e.g., doxorubicin) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, particularly for scale-up?

- Methodology :

- Solvent optimization : Replace acetone with DMF for better solubility of intermediates .

- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 1 hr vs. 6 hrs reflux) .

- Catalyst screening : Test Pd/C or CuI for coupling steps to enhance efficiency .

- DoE (Design of Experiments) : Statistically vary pH, solvent ratios, and stoichiometry to identify optimal conditions .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

- Methodology :

- Metabolic stability : Perform hepatic microsome assays to assess CYP450-mediated degradation .

- Formulation adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .

- Structural analogs : Synthesize derivatives with modified thiadiazole substituents to enhance target binding .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., DNA topoisomerase II). Key residues (e.g., Asn722) may form hydrogen bonds with the amide group .

- MD simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. Br) with IC₅₀ using partial least squares regression .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

- Methodology :

- Crystallization : Use vapor diffusion with ethanol/water (7:3) at 4°C to grow single crystals .

- Data collection : Resolve to 1.8 Å resolution on a synchrotron source. Anisotropic refinement in SHELXL confirms bond angles and torsional strain .

- Validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian09) .

Q. What strategies differentiate specific vs. nonspecific protein interactions in mechanistic studies?

- Methodology :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/kd) to immobilized targets .

- Competitive assays : Use isothermal titration calorimetry (ITC) with known inhibitors (e.g., imatinib) .

- Knockdown models : CRISPR/Cas9 gene editing to silence putative targets and confirm phenotype rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。